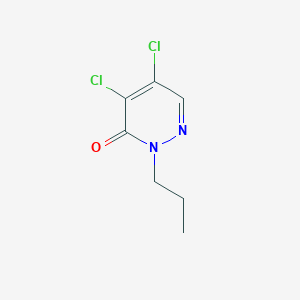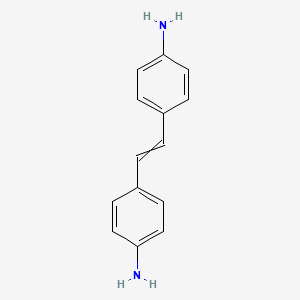
2,2':3',2''-Terpyridine
Übersicht
Beschreibung
2,2':3',2''-Terpyridine is a heterocyclic organic compound that features three pyridine rings. This compound is known for its unique structural properties and its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2':3',2''-Terpyridine typically involves the reaction of 2-bromopyridine with 2-pyridylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same Suzuki-Miyaura cross-coupling reaction. The scalability of this method makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2':3',2''-Terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2':3',2''-Terpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2':3',2''-Terpyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its complexes with ruthenium have been shown to catalyze water oxidation reactions, which are important in artificial photosynthesis .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Another ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: A ligand with three nitrogen atoms, similar to 2,2':3',2''-Terpyridine.
Uniqueness: this compound is unique due to its three pyridine rings, which provide a higher degree of coordination and stability in metal complexes compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable metal-ligand interactions .
Eigenschaften
CAS-Nummer |
72847-58-6 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2,3-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H |
InChI-Schlüssel |
JFJNVIPVOCESGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-](/img/structure/B8786027.png)













